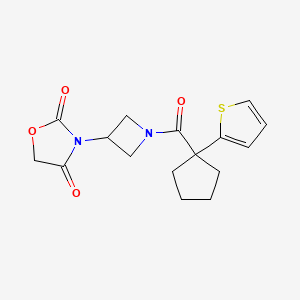

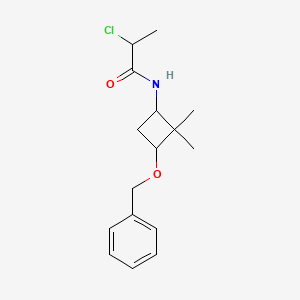

![molecular formula C15H17NO3 B2369703 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 304871-60-1](/img/structure/B2369703.png)

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-dioxan-5-ones, which are part of the structure of the compound , has been illustrated in syntheses of (+)-frontalin and several protected ketohexoses . The kinetics of deprotonation of a simple ketone with lithium diisopropylamide was also investigated to shed light on the mechanism of this type of reaction .Molecular Structure Analysis

The compound contains a 1,3-dioxane ring, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

1,3-Dioxan-5-one derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .科学的研究の応用

Synthesis and Chemical Properties

One-Pot Synthesis : A study described the one-pot synthesis of novel spiro compounds including 1'-methyl-2,3"-dioxo-5"-aryl-1,2,5a",7",8",9a"-hexahydro-5"H,6"H-dispiro[indole-3,2'-pyrrolidine-3',2"-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4'-carboxylic acid methyl ester, showcasing the synthesis versatility of spiro compounds like 1'-Allyl-5'-methylspiro[indolin]-2'-one (Li et al., 2014).

Reactivity and Formation of Spiro Compounds : Research demonstrates the formation of spiro[pyrrolidine-3,3'-indolin]-2-ones through reactions involving similar spiro[indolin]-2'-one structures, highlighting their reactivity and utility in forming complex organic structures (Buev et al., 2018).

Oxidative Cyclization : A study investigated the Mn(III)-based oxidative cyclization of compounds related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, emphasizing the chemical transformations possible with spiro[indolin]-2'-one derivatives (Katayama & Nishino, 2019).

Highly Diastereoselective Synthesis : Research on substituted 3-methyleneindolin-2-ones, similar to 1'-Allyl-5'-methylspiro[indolin]-2'-one, indicates their potential in highly diastereoselective synthesis processes (Maurya et al., 2014).

Potential Applications in Sensing and Detection

- Colorimetric Detection : A novel spirooxazine derivative, structurally related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, was synthesized for colorimetric detection of mercuric cations, indicating potential sensing applications of similar spiro compounds (Pattaweepaiboon et al., 2020).

Synthesis of Complex Organic Structures

Stereoisomeric Synthesis : Research on dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane highlights the stereoisomeric synthesis capabilities of spiro compounds, relevant to 1'-Allyl-5'-methylspiro[indolin]-2'-one (Rowicki et al., 2019).

Silver-Catalyzed Tandem Hydroamination/Hydroarylation : A study on the efficient silver triflate-catalyzed tandem hydroamination/hydroarylation of related compounds suggests the potential of 1'-Allyl-5'-methylspiro[indolin]-2'-one in complex organic syntheses (Mothe et al., 2014).

Three-Component Spiro Heterocyclization : Research indicates the formation of complex spiro heterocycles involving pyrrolediones, showcasing the versatility of spiro[indolin]-2'-one derivatives in organic chemistry (Salnikova et al., 2019).

特性

IUPAC Name |

5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVDLAKAKNIHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322552 |

Source

|

| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203137 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |

CAS RN |

304871-60-1 |

Source

|

| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

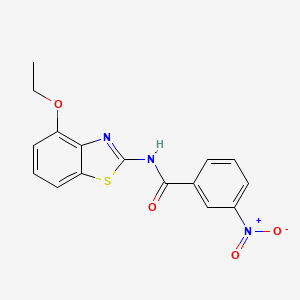

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

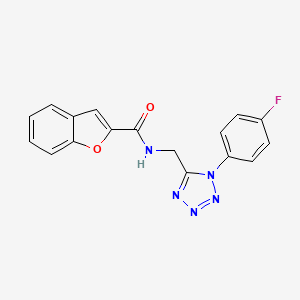

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

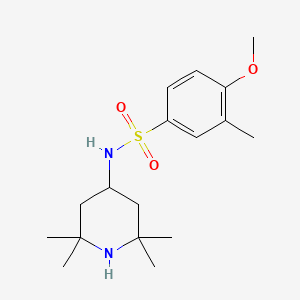

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)

![Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2369640.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)